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molecular formula C10H10N2O3 B8462046 3-Nitro-4-hydroxyphenyl-propionitrile CAS No. 51234-22-1

3-Nitro-4-hydroxyphenyl-propionitrile

Cat. No. B8462046
M. Wt: 206.20 g/mol
InChI Key: GGVUDMNCNFJLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962441

Procedure details

2-(3-Nitro-4-hydroxyphenyl) propionitrile (123.8 g., 0.64 mole.) was suspended in absolute ethanol (950 ml.) and added during 20 minutes, with cooling, to a solution of stannous chloride dihydrate (437.8 g., 1.94 mole.) in concentrated hydrochloride acid (591 ml., 7 mole.). The addition was made at such a rate that the temperature of the reaction mixture did not exceed 20°C. Stirring of the mixture was continued for a further 19 hours at room temperature. The resulting solution, together with ice (1.75 kg.) was added during one hour to a cooled solution of sodium hydroxide (650 g.) in water (600 ml.). The temperature of the reaction mixture was maintained at 15° - 20°C during the addition. The mixture was stirred for a further 1 hour, and the pH then adjusted to 6 by the addition of concentrated hydrochloric acid. The resulting suspension was filtered and the filtrate saturated with sodium chloride, then extracted with ether (×6). The combined ether extracts were dried (Na2SO4) and evaporated to leave a solid (69.15 g.) which was suspended in chloroform and extracted with 2N-hydrochloric acid (×6). The combined acid extracts were neutralised to pH 7-8 by the addition of sodiium bicarbonate. The resulting suspension was extracted with ether (×4). The combined ether extracts were washed twice with water, dried (Na2SO4), and evaporated to yield 2-(3-amino-4-hydroxyphenyl) propionitrile was a light brown solid (62.85 g.), m.p. 110° - 112°C.
Name
2-(3-Nitro-4-hydroxyphenyl) propionitrile
Quantity
123.8 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
437.8 g
Type
reactant
Reaction Step Two
Quantity
591 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.75 kg
Type
reactant
Reaction Step Three
Quantity
650 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
950 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]([CH3:14])[C:12]#[N:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O.Cl.[OH-].[Na+]>C(O)C.O.C(Cl)(Cl)Cl>[NH2:1][C:4]1[CH:5]=[C:6]([CH:11]([CH3:14])[C:12]#[N:13])[CH:7]=[CH:8][C:9]=1[OH:10] |f:2.3|

Inputs

Step One
Name
2-(3-Nitro-4-hydroxyphenyl) propionitrile
Quantity
123.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1O)C(C#N)C
Step Two
Name
stannous chloride dihydrate
Quantity
437.8 g
Type
reactant
Smiles
Name
Quantity
591 mL
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
1.75 kg
Type
reactant
Smiles
Name
Quantity
650 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
950 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added during 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
did not exceed 20°C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was maintained at 15° - 20°C during the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate saturated with sodium chloride, then extracted with ether (×6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid (69.15 g.) which
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N-hydrochloric acid (×6)
ADDITION
Type
ADDITION
Details
The combined acid extracts were neutralised to pH 7-8 by the addition of sodiium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ether (×4)
WASH
Type
WASH
Details
The combined ether extracts were washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
NC=1C=C(C=CC1O)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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